methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

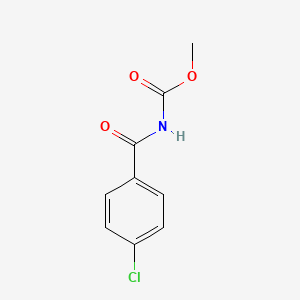

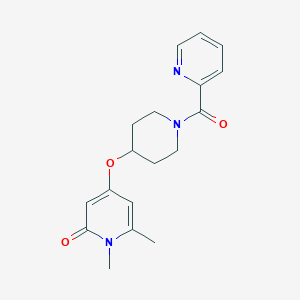

“Methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate” is a chemical compound with the molecular formula C8H11BrN2O . It is also known as 3-bromo-1-(oxan-2-yl)-1H-pyrazole . The compound has a molecular weight of 231.09 .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has been demonstrated . The process involves protection-group and N-alkylation reactions to access N-1 and N-2 . C-3 is accessed through tandem borylation and Suzuki–Miyaura cross-coupling reactions . C-5 is accessed through Pd-catalysed Buchwald–Hartwig amination . C-7 is accessed through selective metalation with TMPMgCl . LiCl followed by reaction with electrophiles or transmetalation to ZnCl2 and Negishi cross-coupling .

Molecular Structure Analysis

The molecular structure of “methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate” can be analyzed based on its IUPAC name and InChI code . The IUPAC name is 3-bromo-1-tetrahydro-2H-pyran-2-yl-1H-pyrazole . The InChI code is 1S/C8H11BrN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate” include a molecular weight of 231.09 . The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate are crucial in various fields of chemical research. For instance, the solvent and copper ion-induced synthesis of pyridyl–pyrazole-3-one derivatives demonstrate the role of different catalysts and conditions in obtaining novel compounds with potential cytotoxic activities against various tumor cell lines, highlighting the importance of such compounds in medicinal chemistry and drug design (Huang et al., 2017).

Antimicrobial and Antifungal Activity

Research into derivatives of methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate includes the exploration of their antimicrobial and antifungal properties. For example, the synthesis and evaluation of antimicrobial activity of new 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives highlight the potential of these compounds in addressing resistant microbial strains, offering a basis for the development of new antimicrobial agents (Aytemir et al., 2003).

Biomedical Applications

The electrochemically induced synthesis of certain isoxazolone compounds from related chemical structures points towards the versatility of methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate derivatives in creating bioactive molecules. These compounds show promise in various biomedical applications, including the regulation of inflammatory diseases, as their docking studies suggest potential for therapeutic use (Ryzhkova et al., 2020).

Catalyst and Synthesis Efficiency

Research on the efficiency of catalysts in the synthesis of related compounds, such as through indium bromide-catalyzed, ultrasound-assisted synthesis, underscores the importance of innovative methods in enhancing reaction outcomes. These studies provide insights into the regio-selective synthesis of pyrazole-4-carboxylates, demonstrating advancements in synthetic chemistry that can be applied to a wide range of chemical syntheses (Prabakaran et al., 2012).

Safety and Hazards

properties

IUPAC Name |

methyl 3-bromo-1-(oxan-2-yl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3/c1-15-10(14)7-6-13(12-9(7)11)8-4-2-3-5-16-8/h6,8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCAMSXXFFTJGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1Br)C2CCCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2742432.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide](/img/structure/B2742433.png)

![ethyl 2-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2742435.png)

![1,3,6-trimethyl-5-((2-oxo-2-phenylethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742436.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2742441.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2742443.png)

![3-[5,6-dichloro-1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2742445.png)

acetic acid](/img/structure/B2742446.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2742447.png)

![5-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2742448.png)